Acid blue 40

Overview

Description

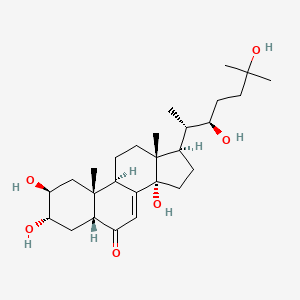

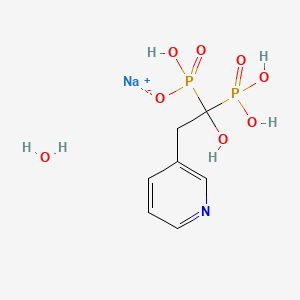

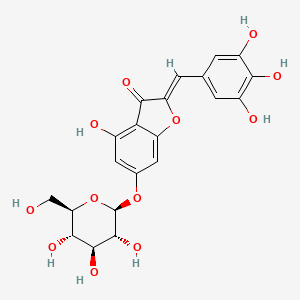

Acid Blue 40, also known as this compound (C.I. 62125), is a synthetic dye commonly used in various industries. It is characterized by its vibrant blue color and is primarily used in textile dyeing, paper coloring, and as a pH indicator. The compound has the chemical formula C22H16N3NaO6S and a molecular weight of 473.43 g/mol .

Mechanism of Action

Target of Action

Acid Blue 40, also known as C.I. This compound, is a multifunctional dye . It is primarily used in the textile industry for dyeing silk, wool, and other materials . The primary targets of this compound are the textile fibers that it is intended to color.

Mode of Action

The mode of action of this compound involves the interaction of the dye with the textile fibers. The dye molecules bind to the fibers, resulting in a change in the color of the material. The exact nature of this interaction depends on the specific properties of the dye and the fiber, including their chemical composition and structure .

Biochemical Pathways

They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Pharmacokinetics

It is known that this compound is a stable compound that can be stored at room temperature

Result of Action

The primary result of the action of this compound is the coloring of textile fibers. The dye binds to the fibers, changing their color. This color change is stable and resistant to washing, making this compound an effective dye for textiles .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the dyeing solution can affect the binding of the dye to the fibers and thus the intensity of the color. Additionally, the temperature and duration of the dyeing process can also influence the final color . Furthermore, this compound has been found to have an impact on simulated aquatic ecosystems, suggesting that its action can be influenced by environmental factors and that it can have ecological implications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Blue 40 is synthesized through a series of chemical reactions involving aromatic amines and anthraquinone derivatives. The process typically involves the diazotization of an aromatic amine followed by coupling with an anthraquinone derivative under acidic conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final dye powder. Quality control measures are implemented to ensure consistency in color and performance .

Chemical Reactions Analysis

Types of Reactions: Acid Blue 40 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced using reducing agents, resulting in the formation of leuco compounds.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used under alkaline conditions.

Substitution: Substitution reactions often involve reagents like halogens or nitro compounds under controlled temperature and pH conditions.

Major Products Formed:

Oxidation Products: Various quinone derivatives.

Reduction Products: Leuco forms of the dye.

Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Acid Blue 40 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the study of adsorption processes on various materials.

Biology: Employed in staining techniques to visualize cellular structures and biomolecules.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.

Industry: Widely used in textile dyeing, paper coloring, and as a component in various industrial formulations.

Comparison with Similar Compounds

Acid Blue 25: Another anthraquinone-based dye with similar applications but different spectral properties.

Acid Blue 129: Known for its use in textile dyeing and paper coloring, with slightly different chemical properties.

Acid Blue 80: Used in similar applications but has different solubility and stability characteristics.

Uniqueness of Acid Blue 40: this compound is unique due to its specific absorption characteristics, making it highly effective in applications requiring precise color matching. Its stability under various pH conditions and resistance to fading make it a preferred choice in many industrial applications .

Properties

IUPAC Name |

sodium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOJLUHUFUGQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037030 | |

| Record name | C.I. Acid Blue 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6424-85-7 | |

| Record name | Acid Blue 40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(4-acetamidophenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 40 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA81N3PV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acid Blue 40, being an acid dye, interacts with textile fibers like nylon through a combination of hydrogen bonding and electrostatic interactions. These interactions occur between the dye's sulfonic acid groups and the amide groups present in nylon. []

ANone: this compound in wastewater can reduce light penetration in water bodies, affecting photosynthesis in aquatic plants. It can also be toxic to aquatic organisms, impacting their growth and survival. [, ]

ANone: The molecular formula of this compound is C20H13N2NaO5S, and its molecular weight is 416.38 g/mol. []

ANone: Researchers commonly use UV-Vis spectroscopy to characterize and quantify this compound. It exhibits a maximum absorption peak around 610 nm. [, ] Raman spectroscopy can also be employed for its identification. []

ANone: this compound demonstrates different levels of stability depending on the pH. It tends to be more stable in acidic environments than in alkaline conditions, where it can undergo degradation. [, ]

ANone: Yes, this compound can be effectively degraded by photocatalysis using titanium dioxide (TiO2) as a photocatalyst. Upon UV or visible light irradiation, TiO2 generates electron-hole pairs, which react with water and oxygen to produce highly reactive species like hydroxyl radicals. These radicals then attack and break down the dye molecules. [, , ]

ANone: Yes, researchers have explored alternative catalysts for this compound degradation, including lanthanum-doped TiO2 decorated on graphene oxide (La-TiO2-GO) nanocomposites. These composites exhibit enhanced photocatalytic activity under simulated solar light. [] Other options include CuO nanoparticles synthesized using Citrullus lanatus seeds extract. []

ANone: While detailed computational studies focusing solely on this compound degradation might be limited in the provided research, computational chemistry can be valuable in this field. For instance, it can help to predict the degradation pathways of this compound, analyze the reaction mechanisms with different catalysts, and design more efficient photocatalytic materials.

ANone: While specific SAR studies might not be extensively covered in the provided research, it's known that the presence of electron-donating or electron-withdrawing groups on the anthraquinone ring can significantly influence the dye's susceptibility to degradation. Additionally, the position and number of sulfonic acid groups can also affect its interaction with different adsorbent materials.

ANone: The stability of this compound solutions can be influenced by factors like pH, temperature, and exposure to light. Strategies to improve its stability often focus on controlling these factors. For example, storing the solutions in dark containers at a low temperature and optimal pH can help minimize degradation.

ANone: As this compound is an industrial dye, not a pharmaceutical, PK/PD studies are not typically conducted.

ANone: Similar to PK/PD, in vitro and in vivo efficacy studies are not applicable to this compound as it is not a drug.

ANone: Resistance mechanisms are not applicable to this compound, as it is not a drug targeting biological systems.

ANone: this compound can have toxic effects on aquatic organisms, potentially disrupting their biological processes. []

ANone: Drug delivery and targeting are not relevant to this compound.

ANone: Biomarkers and diagnostics are not typically used in the context of this compound.

ANone: UV-Vis spectrophotometry is commonly employed for the quantification of this compound in water samples. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the dye in complex mixtures. []

ANone: Various methods are employed for removing this compound from textile wastewater. These include:

- Adsorption: Using materials like activated carbon, chitosan, or complex-oxide gels to adsorb the dye from the wastewater. [, , , , ]

- Photocatalysis: Utilizing semiconductor photocatalysts like TiO2 to degrade the dye under UV or visible light irradiation. [, ]

- Electrochemical Treatment: Degrading the dye through electrochemical oxidation using electrodes. [, , ]

- Biodegradation: Employing microorganisms like fungi to break down the dye into less harmful substances. [, , ]

ANone: Mitigating the environmental impact of this compound involves a multi-pronged approach:

- Dye Substitution: Exploring and using alternative dyes that are more biodegradable and less toxic. []

- Process Optimization: Optimizing dyeing processes in textile industries to minimize dye consumption and wastewater generation. []

- Recycling and Reuse: Investigating methods to recycle and reuse this compound, reducing the need for new dye production. []

ANone: While specific dissolution and solubility studies might not be the primary focus of the provided research, it's important to note that these factors can influence the effectiveness of different treatment methods. For instance, the solubility of this compound can affect its adsorption onto various materials and its bioavailability for biodegradation.

ANone: Validation of analytical methods for this compound usually involves assessing parameters such as:

ANone: Quality control and assurance are crucial during the manufacturing and use of this compound to ensure batch-to-batch consistency and meet regulatory standards. This involves:

ANone: Immunogenicity and immunological responses are not typically relevant in the context of this compound, as it is not a biological therapeutic.

ANone: As this compound is not a drug, drug-transporter interactions are not applicable.

ANone: Drug-metabolizing enzyme interactions are not applicable to this compound.

ANone: this compound exhibits limited biodegradability under normal environmental conditions. This resistance to natural degradation contributes to its persistence in water bodies and necessitates efficient removal methods. []

ANone: Researchers and industries are continuously exploring alternative dyes with improved biodegradability and lower toxicity profiles to minimize the environmental impact associated with traditional dyes like this compound. These alternatives often involve natural dyes or synthetic dyes designed for easier degradation. []

ANone: Recycling and waste management strategies for this compound are constantly evolving. Some of the current approaches include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)

![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)

![2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol](/img/structure/B1260478.png)